molecular formula C14H13N3O3 B12517085 4-(3,5-Diaminobenzamido)benzoic acid CAS No. 676325-61-4

4-(3,5-Diaminobenzamido)benzoic acid

Cat. No.: B12517085
CAS No.: 676325-61-4
M. Wt: 271.27 g/mol
InChI Key: OQZHHBIFYDRZPU-UHFFFAOYSA-N
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Description

4-(3,5-Diaminobenzamido)benzoic acid is an organic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both amine and carboxylic acid groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Diaminobenzamido)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 4-aminobenzoic acid. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of 3,5-diaminobenzoic acid, a key precursor, involves the reduction of 3,5-dinitrobenzoic acid. This reduction can be achieved using various methods such as hydrogenation in the presence of a catalyst like Raney nickel or palladium on carbon. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Diaminobenzamido)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amine groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amine groups.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,5-Diaminobenzamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Diaminobenzamido)benzoic acid involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Used in similar applications but has different reactivity due to the presence of nitro groups instead of amine groups.

    4-Aminobenzoic acid: Shares the amine group but lacks the additional functional groups that provide the versatility of 4-(3,5-Diaminobenzamido)benzoic acid.

Uniqueness

This compound is unique due to the presence of both amine and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

676325-61-4

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

4-[(3,5-diaminobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H13N3O3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,15-16H2,(H,17,18)(H,19,20)

InChI Key

OQZHHBIFYDRZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

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